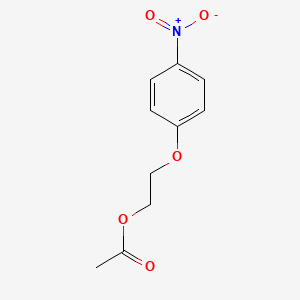
2-(4-Nitrophenoxy)ethyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Nitrophenoxy)ethyl acetate is an organic compound with the molecular formula C10H11NO5. It is characterized by the presence of a nitrophenoxy group attached to an ethyl acetate moiety. This compound is often used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Nitrophenoxy)ethyl acetate typically involves the reaction of 4-nitrophenol with ethylene oxide, followed by acetylation. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the reaction between 4-nitrophenol and ethylene oxide. The resulting product is then acetylated using acetic anhydride in the presence of a catalyst like pyridine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature and pressure.
Chemical Reactions Analysis
Types of Reactions
2-(4-Nitrophenoxy)ethyl acetate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The acetate group can be substituted with other functional groups using nucleophilic substitution reactions.
Hydrolysis: The ester bond can be hydrolyzed to yield 4-nitrophenol and ethylene glycol.
Common Reagents and Conditions
Oxidation: Hydrogen gas and a palladium catalyst.
Substitution: Sodium hydroxide or other strong bases.
Hydrolysis: Acidic or basic conditions with water.
Major Products Formed
Reduction: 2-(4-Aminophenoxy)ethyl acetate.
Substitution: Various substituted phenoxyethyl acetates.
Hydrolysis: 4-Nitrophenol and ethylene glycol.
Scientific Research Applications
2-(4-Nitrophenoxy)ethyl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, particularly in the context of enzyme inhibition.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for compounds with pharmacological activity.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Nitrophenoxy)ethyl acetate involves its interaction with various molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with enzymes and other proteins. The acetate moiety can be hydrolyzed to release acetic acid, which can affect the pH of the surrounding environment .
Comparison with Similar Compounds
Similar Compounds
- Methyl (4-nitrophenoxy)acetate
- Ethyl 2-(2-nitrophenoxy)propionate
- 2-(4-Nitrophenoxy)ethyl methacrylate
Uniqueness
2-(4-Nitrophenoxy)ethyl acetate is unique due to its specific combination of a nitrophenoxy group and an ethyl acetate moiety. This combination imparts distinct chemical properties, making it suitable for specific applications in research and industry .
Properties
CAS No. |
6941-80-6 |
|---|---|
Molecular Formula |
C10H11NO5 |
Molecular Weight |
225.20 g/mol |
IUPAC Name |
2-(4-nitrophenoxy)ethyl acetate |
InChI |
InChI=1S/C10H11NO5/c1-8(12)15-6-7-16-10-4-2-9(3-5-10)11(13)14/h2-5H,6-7H2,1H3 |
InChI Key |
GWMKUZOZXKQDFF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCCOC1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















